molecular formula C16H17ClN2O2 B252753 N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

カタログ番号: B252753
分子量: 304.77 g/mol
InChIキー: PKGUOIYIKPBZJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide, commonly known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It is a potent and selective inhibitor of A2A receptor, which is highly expressed in immune cells, and plays a crucial role in the regulation of immune response. CPI-444 has shown promising results in preclinical studies, and it is being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

CPI-444 selectively binds to A2A receptor and inhibits its signaling pathway. A2A receptor activation leads to the production of cyclic adenosine monophosphate (cAMP), which suppresses the immune response by inhibiting the activity of T cells and natural killer cells. CPI-444 blocks the A2A receptor-mediated cAMP production, which enhances the anti-tumor immune response by activating T cells and natural killer cells.
Biochemical and physiological effects:
CPI-444 has been shown to enhance the anti-tumor immune response in preclinical studies. It promotes tumor regression by inhibiting A2A receptor signaling, which suppresses the immune response in tumor microenvironment. CPI-444 has also been shown to enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy.

実験室実験の利点と制限

CPI-444 is a potent and selective inhibitor of A2A receptor, which makes it an ideal tool for studying the role of A2A receptor in immune response and cancer progression. However, like any other small molecule inhibitor, CPI-444 has limitations in terms of specificity and off-target effects. Therefore, it is important to use appropriate controls and validation methods to ensure the reliability of the results.

将来の方向性

CPI-444 has shown promising results in preclinical studies, and it is being evaluated in clinical trials for the treatment of various types of cancer. However, there are still many questions that need to be addressed in future studies. For example, the optimal dosing and administration schedule of CPI-444 in combination with other cancer immunotherapies need to be determined. The potential biomarkers that can predict the response to CPI-444 also need to be identified. Moreover, the long-term safety and efficacy of CPI-444 in cancer patients need to be evaluated in large-scale clinical trials.

合成法

The synthesis of CPI-444 involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-(propan-2-yl)phenol in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester to obtain CPI-444 in good yield and purity.

科学的研究の応用

CPI-444 has been extensively studied for its potential in cancer immunotherapy. A2A receptor activation in tumor microenvironment suppresses the immune response, leading to tumor growth and progression. CPI-444 inhibits A2A receptor signaling, which enhances the anti-tumor immune response and promotes tumor regression. CPI-444 has shown promising results in preclinical studies, and it is being evaluated in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.

特性

分子式

C16H17ClN2O2

分子量

304.77 g/mol

IUPAC名

N-(5-chloropyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C16H17ClN2O2/c1-11(2)12-3-6-14(7-4-12)21-10-16(20)19-15-8-5-13(17)9-18-15/h3-9,11H,10H2,1-2H3,(H,18,19,20)

InChIキー

PKGUOIYIKPBZJN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl

正規SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。